Vitexia-glucoside

Description

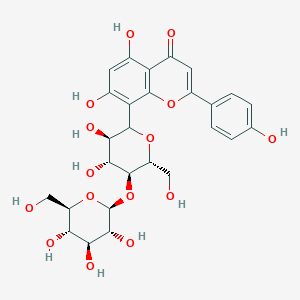

Vitexia-glucoside (systematic name: 4'-O-Glucosylvitexin; CAS No. 38950-94-6) is a flavonoid glycoside derived from plants such as Briza stricta and hawthorn (Crataegus spp.). Its molecular formula is C₂₇H₃₀O₁₅, with a molecular weight of 594.52 g/mol . Structurally, it consists of the flavone vitexin (apigenin-8-C-glucoside) modified with an additional glucose moiety at the 4'-hydroxyl position, enhancing its solubility and bioactivity .

Structure

3D Structure

Propriétés

Formule moléculaire |

C27H30O15 |

|---|---|

Poids moléculaire |

594.5 g/mol |

Nom IUPAC |

8-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C27H30O15/c28-7-15-19(34)20(35)23(38)27(41-15)42-24-16(8-29)40-26(22(37)21(24)36)18-12(32)5-11(31)17-13(33)6-14(39-25(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-24,26-32,34-38H,7-8H2/t15-,16-,19-,20+,21-,22-,23-,24-,26?,27+/m1/s1 |

Clé InChI |

NDSUKTASTPEKBX-YGBVHABKSA-N |

Solubilité |

not available |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Vitexia-glucoside can be synthesized enzymatically using glycosyltransferases and glycosidases. Glycosyltransferases catalyze the formation of glycosidic bonds using activated sugar donors like uridine-diphosphate glucose (UDP-G), while glycosidases use non-activated sugar donors under thermodynamic control . For instance, the glycosyltransferase BtGT_16345 from Bacillus thuringiensis has been shown to catalyze the conversion of vitexin into vitexin-4’-O-β-glucoside and vitexin-5-O-β-glucoside .

Industrial Production Methods

Industrial production of this compound involves the use of solvent-stable β-fructosidase in organic solvents. This enzyme shows high activity and stability in 30-80% ethyl acetate, achieving yields of 90-99% . The process involves glycosylation of vitexin in a 50% ethyl acetate solvent system, resulting in highly efficient synthesis of this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Vitexia-glucoside undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation is the primary reaction used to synthesize this compound from vitexin .

Common Reagents and Conditions

Glycosylation: Glycosyltransferases and glycosidases are used as catalysts.

Oxidation and Reduction:

Major Products

The major products formed from glycosylation of vitexin include vitexin-4’-O-β-glucoside and vitexin-5-O-β-glucoside .

Applications De Recherche Scientifique

Vitexia-glucoside has a wide range of scientific research applications:

Mécanisme D'action

Vitexia-glucoside exerts its effects through various molecular targets and pathways. It has been shown to inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest . Its anti-oxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . The compound also exhibits anti-viral activity by interfering with viral replication and enhancing the immune response .

Comparaison Avec Des Composés Similaires

Key Properties:

- Physical Form : Pale yellow crystalline powder.

- Solubility: Soluble in DMSO (100 mg/mL), methanol, and ethanol .

- Storage : Stable at 2–8°C in powder form; solutions require storage at -80°C .

Comparison with Structurally Similar Flavonoid Glucosides

Vitexia-glucoside belongs to a class of flavonoid glucosides with diverse bioactivities. Below is a comparative analysis with analogous compounds, focusing on molecular features, bioactivity, and applications.

Molecular and Structural Comparisons

| Compound | Molecular Formula | Molecular Weight | Glycosylation Site | Source |

|---|---|---|---|---|

| This compound | C₂₇H₃₀O₁₅ | 594.52 | 4'-O-glucose | Briza stricta |

| Vitexin 2''-glucoside | C₂₇H₃₀O₁₅ | 594.52 | 2''-O-glucose | Passiflora spp. |

| Glucosylvitexin | C₂₇H₃₀O₁₅ | 594.52 | 7-O-glucose | Vitex spp. |

| Nicotiflorin | C₂₇H₃₀O₁₅ | 594.52 | 3-O-rutinoside | Nelumbo nucifera |

| Baicalein 7-glucoside | C₂₁H₂₀O₁₀ | 432.38 | 7-O-glucose | Scutellaria spp. |

Key Observations :

- Isomeric Variants : this compound, vitexin 2''-glucoside, and glucosylvitexin are structural isomers, differing in glycosylation position. This influences solubility and target specificity. For example, 4'-O-glucosylation in this compound enhances polar interactions in aqueous environments compared to 2''- or 7-O-glucosylation .

- Biosynthetic Pathways : Enzymatic glycosylation using glycosyltransferases (e.g., BtGT_16345) is a common method for synthesizing these compounds, as seen in this compound production .

Bioactivity and Pharmacological Profiles

Insights :

- This compound vs. Quercetin Derivatives: While quercetin-3-O-β-D-glucose exhibits stronger binding (-13.503), this compound’s moderate score (-11.668) suggests specificity for non-oxidative pathways, such as lipid metabolism .

- Anti-inflammatory Action : this compound outperforms glucosylvitexin (-10.576), likely due to its 4'-O-glucose group stabilizing interactions with hydrophobic enzyme pockets .

Solubility and Pharmacokinetics

| Compound | Aqueous Solubility (mg/mL) | LogP | Half-Life (in vivo) |

|---|---|---|---|

| This compound | 100 (DMSO) | 1.72 | ~6 hours |

| Baicalein 7-glucoside | 50 (DMSO) | 1.35 | ~4 hours |

| Nicotiflorin | 75 (DMSO) | 1.60 | ~8 hours |

Notes:

- Comparative studies suggest that glycosylation at the 4' position improves metabolic stability over 7-O-glucosides like baicalein 7-glucoside .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.